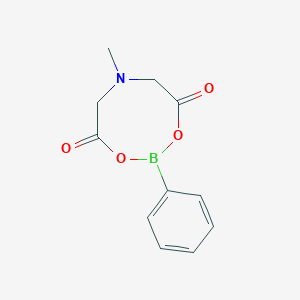

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO4/c1-13-7-10(14)16-12(17-11(15)8-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISHCGVNWMRLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544762 | |

| Record name | 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109737-57-7 | |

| Record name | 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109737-57-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione (Phenylboronic acid MIDA ester)

Abstract

This technical guide provides a comprehensive overview of 6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, a cornerstone reagent in modern synthetic chemistry, more commonly known as phenylboronic acid MIDA ester. This document delves into its fundamental chemical properties, elucidates its critical role as a protecting group for boronic acids, and provides detailed, field-proven protocols for its synthesis, application in iterative cross-coupling reactions, and subsequent deprotection. Furthermore, this guide explores the burgeoning potential of MIDA boronates in medicinal chemistry and drug delivery, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Advent of a Bench-Stable Boronic Acid Surrogate

Boronic acids are indispensable tools in organic synthesis, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. However, the utility of free boronic acids is often hampered by their inherent instability, which can include a propensity for dehydration to form boroxines, and decomposition under various reaction conditions.[1] This instability complicates purification, storage, and quantitative analysis, often necessitating their late-stage introduction in a synthetic sequence.

To circumvent these challenges, the development of robust protecting groups for boronic acids has been a significant area of research. Among the most successful and widely adopted of these is the N-methyliminodiacetic acid (MIDA) protecting group. The condensation of a boronic acid with MIDA yields a bicyclic MIDA boronate, a tetracoordinate boron species that is exceptionally stable. This compound is the MIDA-protected form of phenylboronic acid and serves as a paradigm for this class of reagents.[2][3]

These MIDA boronates are typically free-flowing, crystalline solids that exhibit remarkable stability to air, moisture, and silica gel chromatography, allowing for easy handling and purification.[1][4] This stability is attributed to the tetracoordinate nature of the boron atom within the MIDA ligand framework, which prevents the transmetalation step essential for the Suzuki-Miyaura coupling. However, the MIDA group can be readily cleaved under mild basic conditions to regenerate the reactive boronic acid in situ, enabling its participation in subsequent reactions.[5] This "slow-release" characteristic has revolutionized the concept of iterative cross-coupling, allowing for the sequential and controlled construction of complex molecules.[1][6]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Phenylboronic acid MIDA ester | [7][8] |

| CAS Number | 109737-57-7 | [3][7] |

| Molecular Formula | C₁₁H₁₂BNO₄ | [2][8] |

| Molecular Weight | 233.03 g/mol | [2][8] |

| Appearance | White to off-white powder/crystalline solid | [8][9] |

| Melting Point | 166-170 °C | [8][9] |

| Solubility | Soluble in various organic solvents |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 7.38 (d, J = 7.2 Hz, 1H), 4.33 (d, J = 17.2 Hz, 2H), and 2.63 (s, 3H).[2]

-

¹³C NMR (DMSO-d₆): δ 169.9 (C=O), 134.5 (aromatic carbons).[2]

The stability and unique reactivity profile of MIDA boronates stem from the boron atom's sp³ hybridization within the trivalent MIDA ligand, which contrasts with the sp² hybridization of free boronic acids. This structural feature renders the MIDA boronate unreactive towards transmetalation under standard anhydrous cross-coupling conditions.

Synthesis and Deprotection: A Practical Workflow

The synthesis of this compound is typically achieved through a condensation reaction between phenylboronic acid and N-methyliminodiacetic acid (MIDA).[2] Recent advancements have introduced milder and more efficient protocols, such as the use of MIDA anhydride, which acts as both the ligand source and an in situ desiccant.[10]

Detailed Synthesis Protocol

This protocol describes a general and robust method for the synthesis of phenylboronic acid MIDA ester.

Materials:

-

Phenylboronic acid

-

N-methyliminodiacetic acid (MIDA)

-

Toluene/DMSO (10:1)

-

Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid (1.0 eq.) and N-methyliminodiacetic acid (1.2 eq.).

-

Add a 10:1 mixture of toluene and DMSO as the solvent.

-

Heat the reaction mixture to reflux and allow it to stir for 6 hours, collecting any water that is formed in the Dean-Stark trap.

-

After 6 hours, cool the reaction vessel to room temperature.

-

Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure this compound.

Caption: Synthesis workflow for phenylboronic acid MIDA ester.

Deprotection Protocol

The MIDA group can be readily removed under mild aqueous basic conditions to liberate the corresponding boronic acid for subsequent reactions.[5]

Materials:

-

Phenylboronic acid MIDA ester

-

1 M Sodium hydroxide (NaOH) solution

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware

Procedure:

-

Dissolve the phenylboronic acid MIDA ester in THF in a reaction vessel.

-

Add an aqueous solution of 1 M NaOH.

-

Stir the mixture at room temperature. The deprotection is typically rapid.

-

The resulting boronic acid can be used directly in the subsequent reaction or isolated by an appropriate workup procedure.

Caption: Deprotection of phenylboronic acid MIDA ester.

Application in Suzuki-Miyaura Iterative Cross-Coupling

The stability of MIDA boronates under anhydrous conditions, coupled with their facile deprotection, makes them ideal for iterative cross-coupling (ICC) strategies.[1] This allows for the sequential addition of different molecular fragments, enabling the construction of complex molecular architectures from simple building blocks.[6]

The general strategy involves coupling an aryl halide with a MIDA-protected organoboron reagent. The MIDA group on the resulting product remains intact, allowing for further functionalization of the molecule. In a subsequent step, the MIDA group is cleaved, and the newly formed boronic acid can participate in a second cross-coupling reaction with a different aryl halide.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Emerging Applications in Medicinal Chemistry and Drug Development

The unique properties of boron-containing compounds have garnered significant interest in medicinal chemistry. Boronic acids and their derivatives are known to act as potent enzyme inhibitors and have been successfully developed into FDA-approved drugs.[11]

Mechanism of Action: Proteasome Inhibition

A key mechanism of action for several boron-containing anticancer agents is the inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[12][13] The boronic acid moiety can form a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the 20S proteasome.[13] This inhibition disrupts the degradation of key regulatory proteins, such as p53 and p21, leading to cell cycle arrest and apoptosis in cancer cells.[12][14]

MIDA Boronates as Prodrugs and in Drug Delivery

The stability of MIDA boronates and their ability to release the active boronic acid under specific conditions make them attractive candidates for prodrug strategies.[15] A MIDA boronate-based prodrug could potentially circulate in the body in its inactive, stable form, and then be selectively activated in the tumor microenvironment, which is often characterized by higher levels of reactive oxygen species (ROS) that can facilitate the cleavage of the carbon-boron bond.[11][15]

Furthermore, boron-containing materials are being explored for their use in stimuli-responsive drug delivery systems.[16] These systems can be designed to release their therapeutic payload in response to specific triggers such as changes in pH, temperature, or the presence of certain biomolecules, offering a promising avenue for targeted cancer therapy.

Conclusion

This compound, or phenylboronic acid MIDA ester, represents a significant advancement in the field of organic synthesis. Its exceptional stability, coupled with the ability to controllably release the reactive boronic acid, has made it an invaluable tool for the construction of complex molecules via iterative cross-coupling. The foundational principles demonstrated by this reagent have paved the way for the development of a wide array of MIDA boronates, expanding the synthetic chemist's toolbox. Looking forward, the unique properties of MIDA boronates hold considerable promise for the design of novel therapeutics and targeted drug delivery systems, positioning them at the forefront of innovation in both chemistry and medicine.

References

-

A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome. PubMed. Available at: [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

-

Anti-cancer effect of boron derivatives on small-cell lung cancer. PubMed. Available at: [Link]

-

MIDA boronate allylation – synthesis of ibuprofen. RSC Publishing. Available at: [Link]

-

Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Taylor & Francis. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis. ACS Publications. Available at: [Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Available at: [Link]

-

Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC - NIH. Available at: [Link]

-

A Mild and Simple Method for Making MIDA Boronates. Amazon S3. Available at: [Link]

-

meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. RSC Publishing. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. The Royal Society of Chemistry. Available at: [Link]

-

A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses Procedure. Available at: [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

-

-

Organic Syntheses Procedure. Available at: [Link]

-

-

6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione. PubChem. Available at: [Link]

-

MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. Available at: [Link]

-

Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). Available at: [Link]

-

Stimuli-Responsive Boron-Based Materials in Drug Delivery. MDPI. Available at: [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]

-

Phenylboronic acid MIDA ester, | 698032-5G | SIGMA-ALDRICH | SLS. Lab Supplies. Available at: [Link]

-

Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. Available at: [Link]

Sources

- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C11H12BNO4 | CID 13600893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. CAS 109737-57-7: 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane… [cymitquimica.com]

- 8. Phenylboronic acid MIDA ester 95 109737-57-7 [sigmaaldrich.com]

- 9. scientificlabs.com [scientificlabs.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anti-cancer effect of boron derivatives on small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

The Benchtop-Stable Boronic Acid: A Technical Guide to Phenylboronic Acid MIDA Ester Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: Reimagining Boronic Acid Chemistry with MIDA Esters

In the landscape of modern organic synthesis, particularly in the realm of cross-coupling reactions, boronic acids are indispensable building blocks. However, their utility is often hampered by inherent instability, including a propensity for dehydration to form boroxines and decomposition under various reaction conditions. This instability complicates their purification, storage, and handling, posing significant challenges in multi-step syntheses. The introduction of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids has revolutionized the field, offering a robust solution to these longstanding issues.

Phenylboronic acid MIDA ester stands as a prime example of this innovative approach. By chelating the boron atom, the MIDA ligand transforms the typically reactive and unstable phenylboronic acid into a crystalline, air- and moisture-stable solid. This enhanced stability allows for easy handling, purification via standard silica gel chromatography, and long-term storage without degradation. The MIDA group effectively acts as a "slow-release" protecting group; it remains intact under a wide range of synthetic

Physical and chemical properties of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione.

An In-depth Technical Guide to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione

Part 1: Introduction and Compound Profile

Overview and Significance

This compound, commonly referred to as Phenylboronic acid MIDA ester, is a heterocyclic boron-containing compound that has garnered significant interest in both synthetic organic chemistry and the biomedical field.[1][2] Its core value lies in the exceptional stability of the N-methyliminodiacetic acid (MIDA) boronate group, which serves as a robust protecting group for the otherwise unstable phenylboronic acid.[1] This stability allows for the convenient handling and purification of the compound, which can then be used to generate the reactive phenylboronic acid in situ under specific conditions.[3][4][5] This feature has made it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1]

Beyond its utility in synthesis, the unique structural and electronic properties imparted by the boron atom have opened avenues for its exploration in medicinal chemistry.[1] Boron-containing compounds have emerged as a promising class of therapeutic agents, with several now approved as drugs.[6] Notably, this compound has shown potential as an anticancer agent by targeting microtubule dynamics.[1] Furthermore, the reversible nature of the boronate ester bond makes it an attractive component for advanced materials, such as pH-responsive hydrogels for controlled drug delivery.[7][8][9] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound for researchers and professionals in drug development and chemical synthesis.

Nomenclature and Identifiers

To ensure clarity and accurate identification, the various names and registry numbers for this compound are provided below.

| Identifier | Value |

| IUPAC Name | This compound[10] |

| Synonyms | Phenylboronic acid MIDA ester, 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione[1] |

| CAS Number | 109737-57-7[1] |

| Molecular Formula | C₁₁H₁₂BNO₄[1] |

| Molecular Weight | 233.03 g/mol [1] |

| InChI Key | AISHCGVNWMRLOM-UHFFFAOYSA-N[1] |

Structural Features and Properties Summary

The defining feature of this molecule is the bicyclic cage structure formed by the coordination of a boron atom with the nitrogen and oxygen atoms of the N-methyliminodiacetic acid (MIDA) ligand.[1] This dative N→B bond creates a tetracoordinate boron center, which significantly enhances the compound's stability, particularly against hydrolysis, when compared to the free phenylboronic acid.[1] The phenyl group attached to the boron atom is the functional moiety that participates in subsequent chemical reactions upon deprotection.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White powder | |

| Melting Point | 166-170 °C | |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. | [11] |

| Stability | Air-stable, bench-top stable solid.[12] | [12] |

Part 2: Synthesis and Characterization

Synthetic Pathway and Mechanism

The most common and efficient synthesis of this compound involves the condensation reaction between phenylboronic acid and N-methyliminodiacetic acid (MIDA).[1] This reaction forms the stable bicyclic MIDA boronate by eliminating two molecules of water. The reaction can be driven to completion by removing water, often through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[11][12] More recent methods utilize MIDA anhydride, which acts as both the MIDA source and an in situ desiccant, allowing the reaction to proceed under milder conditions.[13][14]

The underlying principle of this synthesis is the formation of reversible boronate esters from the diol functionality of MIDA and the boronic acid. The intramolecular coordination of the nitrogen atom to the boron center then locks the structure into the highly stable dioxazaborocane ring system.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of phenylboronic acid MIDA ester.

Materials:

-

Phenylboronic acid

-

N-methyliminodiacetic acid (MIDA)

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Acetone

-

Diethyl ether

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenylboronic acid (1.0 eq), N-methyliminodiacetic acid (1.1 eq), and a minimal amount of DMSO to aid solubility.

-

Add toluene to the flask to create a suspension.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product is then purified by precipitation. Dissolve the residue in a minimal amount of hot acetone and then add diethyl ether to precipitate the product as a white solid.[12]

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the final product.[12]

Spectroscopic and Physical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR (DMSO-d₆): δ 7.38 (d, J = 7.2 Hz, 1H), 4.33 (d, J = 17.2 Hz, 2H), and 2.63 (s, 3H).[1]

-

¹³C NMR (DMSO-d₆): δ 169.9 (C=O), 134.5 (aromatic carbons).[1]

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the carbonyl (C=O) stretch of the dione structure, C-H stretches of the aromatic and methyl groups, and B-O and C-N bond vibrations. The carbonyl stretch typically appears as a strong band around 1700 cm⁻¹. Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The region between 1300-900 cm⁻¹ is the fingerprint region, containing complex vibrations characteristic of the molecule's overall structure.[15] An ATR-IR spectrum is available on PubChem, showing characteristic peaks.[10]

Mass spectrometry confirms the molecular weight of the compound. For C₁₁H₁₂BNO₄, the expected monoisotopic mass is approximately 233.09 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Part 3: Chemical Properties and Applications

Hydrolytic Stability: The MIDA Advantage

A critical feature of MIDA boronates is their remarkable stability towards hydrolysis under neutral and acidic conditions, which contrasts sharply with the instability of free boronic acids.[1] However, this stability is not absolute, and the MIDA group can be cleaved under specific basic conditions to release the active boronic acid. This controlled release is fundamental to its application in synthesis.

Research has shown that the hydrolysis of MIDA boronates can proceed through two distinct mechanisms:[4][5]

-

Base-Mediated Hydrolysis: This is a "fast" release mechanism that occurs in the presence of strong bases like aqueous sodium hydroxide.[3] The rate-limiting step involves the attack of a hydroxide ion at one of the MIDA carbonyl carbons.[4][5] This pathway is highly efficient and can be over three orders of magnitude faster than the neutral pathway.[4][5]

-

Neutral Hydrolysis: This "slow" release mechanism does not require an external acid or base.[4][5] It involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[4] This is the predominant mechanism under conditions used for slow-release cross-coupling reactions, such as with aqueous potassium phosphate at elevated temperatures.[3]

The choice of base and reaction conditions allows for a tunable release of the boronic acid, a feature that has been exploited in iterative cross-coupling strategies.[3][4][5]

Application in Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acid MIDA ester is widely used as a stable, solid precursor for phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This is particularly advantageous when using boronic acids that are prone to decomposition or protodeboronation under reaction or purification conditions.

The general workflow involves the slow, controlled hydrolysis of the MIDA boronate in the reaction mixture to continuously supply a low concentration of the reactive boronic acid to the catalytic cycle. This minimizes side reactions and improves reaction yields.

Potential in Medicinal Chemistry

Recent studies have highlighted the potential of this compound as a precursor to anticancer agents.[1] The active compound acts as a vascular disrupting agent (VDA) and an inhibitor of tubulin polymerization.[1]

Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division.[16][17] Compounds that interfere with microtubule dynamics can arrest the cell cycle, leading to apoptosis (programmed cell death).[16][17] These agents can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which disrupt the delicate balance required for proper cellular function.[16][18][19] The anticancer activity of this class of compounds stems from their ability to halt the proliferation of rapidly dividing cancer cells.[16]

Application in Materials Science

The reversible formation of boronate esters between boronic acids and diols is sensitive to pH.[7][8][20] This property is harnessed to create "smart" hydrogels that can change their properties in response to environmental stimuli. Phenylboronic acid MIDA ester can serve as a stable source of the phenylboronic acid moiety, which can be incorporated into polymer backbones. These polymers, when cross-linked with diol-containing polymers, form hydrogels.[8]

At physiological pH (~7.4), the boronate ester cross-links are stable, maintaining the hydrogel's structure.[20] In an acidic environment (lower pH), the equilibrium shifts, leading to the hydrolysis of the boronate esters.[7][20] This cleavage of cross-links causes the hydrogel to swell or dissolve, releasing any encapsulated therapeutic agent.[7][20] This makes such hydrogels promising vehicles for targeted drug delivery to acidic microenvironments, such as those found in tumors or sites of inflammation.[7]

Part 4: Safety and Handling

This compound is classified as acutely toxic if swallowed.[10] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear gloves, eye protection (safety glasses or goggles), and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[21]

-

Storage: Store in a tightly sealed container in a cool, dry place.[22]

Consult the Safety Data Sheet (SDS) for complete and detailed safety information.

Part 5: References

-

MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]

-

Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

-

González, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]

-

González, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry. Available at: [Link]

-

Ballmer, S. G., et al. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses. Available at: [Link]

-

Ballmer, S. G., et al. Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Phenylboronic acid, dimethyl ester. PubChem. Available at: [Link]

-

A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]

-

6-METHYL-2-VINYL-1,3,6,2-DIOXAZABOROCANE-4,8-DIONE. Chemsrc. Available at: [Link]

-

A Mild and Simple Method for Making MIDA Boronates. Amazon S3. Available at: [Link]

-

Phenylboronic acid. Wikipedia. Available at: [Link]

-

Dynamic boronate-ester mediated G-quadruplex hydrogel for pH responsive drug delivery applications. American Chemical Society. Available at: [Link]

-

Phenylboronic Acid. PubChem. Available at: [Link]

-

meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. RSC Publishing. Available at: [Link]

-

Supporting Information for A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]

-

2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. MySkinRecipes. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Dynamic Boronate Ester Based Hydrogel with Enhanced Mechanical Properties and Multi-Stimuli-Triggered Release for Tissue Repair and Antioxidant Therapy. National Institutes of Health. Available at: [Link]

-

Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PMC. Available at: [Link]

-

Dynamic boronate ester crosslinked hyaluronic acid hydrogel patch enabling fast dissolution and rapid oral mucosal delivery of amorphous sumatriptan. PubMed. Available at: [Link]

-

6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione. PubChem. Available at: [Link]

-

Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. ResearchGate. Available at: [Link]

-

Molecular mechanism of action of microtubule-stabilizing anticancer agents. PubMed. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione. PubChem. Available at: [Link]

-

Drugs That Target Dynamic Microtubules: A New Molecular Perspective. PMC. Available at: [Link]

-

Synthesis and Biological Evaluation As Microtubule-Active Agents of Several Tetrahydrofuran and Spiroacetal Derivatives. CORE. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 109737-57-7: 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane… [cymitquimica.com]

- 3. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]

- 6. researchgate.net [researchgate.net]

- 7. Dynamic Boronate Ester Based Hydrogel with Enhanced Mechanical Properties and Multi-Stimuli-Triggered Release for Tissue Repair and Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic boronate ester crosslinked hyaluronic acid hydrogel patch enabling fast dissolution and rapid oral mucosal delivery of amorphous sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C11H12BNO4 | CID 13600893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Molecular mechanism of action of microtubule-stabilizing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dynamic boronate-ester mediated G-quadruplex hydrogel for pH responsive drug delivery applications - American Chemical Society [acs.digitellinc.com]

- 21. Page loading... [guidechem.com]

- 22. rsc.org [rsc.org]

Molecular weight of phenylboronic acid MIDA ester.

An In-Depth Technical Guide to Phenylboronic Acid MIDA Ester

Abstract

This technical guide provides a comprehensive overview of phenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a cornerstone reagent in modern synthetic organic chemistry. We will delve beyond its fundamental physicochemical properties, including its precise molecular weight, to explore the mechanistic advantages conferred by the MIDA ligand. This document details the synthesis, purification, and characterization of phenylboronic acid MIDA ester, offering field-proven protocols and expert insights. Furthermore, we illustrate its critical role in advanced synthetic applications, such as iterative cross-coupling (ICC), and provide essential guidelines for its safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who seek to leverage the unique stability and reactivity of MIDA boronates in their work.

Introduction: The Challenge of Boronic Acids and the MIDA Solution

Boronic acids are among the most versatile and widely utilized reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often hampered by inherent instability. Many boronic acids are prone to decomposition via pathways like protodeboronation or trimerization to form boroxines, limiting their long-term storage and compatibility with various reaction conditions.[2][3]

To overcome these limitations, the protection of the boronic acid moiety is crucial. The N-methyliminodiacetic acid (MIDA) ligand provides a robust solution. By chelating to the boron atom, MIDA forms a stable, tetracoordinate sp³-hybridized boronate ester. This structural change deactivates the boron's Lewis acidity and protects it from a wide array of chemical reagents and purification techniques that would otherwise degrade the C-B bond.[2][4] Phenylboronic acid MIDA ester is the archetypal example of this class of reagents, serving as a stable, crystalline, and easy-to-handle surrogate for phenylboronic acid itself.

Physicochemical and Structural Properties

The fundamental properties of phenylboronic acid MIDA ester are summarized below. Its precise molecular weight is a critical parameter for stoichiometric calculations in synthesis.

Table 1: Core Properties of Phenylboronic Acid MIDA Ester

| Property | Value | Source(s) |

| Molecular Weight | 233.03 g/mol | [5][6] |

| Exact Mass | 233.086 g/mol | |

| Molecular Formula | C₁₁H₁₂BNO₄ | [5][6] |

| CAS Number | 109737-57-7 | [5][6] |

| Synonym | 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | [5] |

| Appearance | White to off-white powder/crystalline solid | [5][6] |

| Melting Point | 166-170 °C | [5][6] |

| SMILES | CN1CC(=O)OB(OC(=O)C1)c2ccccc2 | [5][6] |

| InChI Key | AISHCGVNWMRLOM-UHFFFAOYSA-N | [5][6] |

Diagram 1: Chemical Structure

Caption: Structure of Phenylboronic Acid MIDA Ester.

The MIDA Ligand: A Paradigm of Stability and Controlled Reactivity

The efficacy of phenylboronic acid MIDA ester stems directly from the properties of the MIDA ligand. The chelation of the boron atom by the two carboxylate oxygens and the nitrogen atom of MIDA creates a bicyclic structure that imparts exceptional stability.

Key Advantages:

-

Chromatographic Stability: Unlike free boronic acids, MIDA boronates are universally compatible with silica gel chromatography.[7][8] This allows for straightforward purification of MIDA-protected intermediates in multi-step syntheses, a task that is often challenging with other boronic acid surrogates.[4]

-

Benchtop Stability: Phenylboronic acid MIDA ester is a free-flowing, crystalline solid that is stable to air and moisture, allowing for long-term storage on the benchtop without special precautions.[7][8][9] This contrasts sharply with the often-idiosyncratic stability of unprotected boronic acids.[2]

-

Broad Chemical Compatibility: The MIDA-protected boron is unreactive toward a wide range of common synthetic reagents, including many oxidants, reductants, and organometallics, that would be incompatible with a free boronic acid.[4]

-

Controlled Deprotection: The stability of the MIDA ester is reversible. The protecting group can be easily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃) to liberate the parent phenylboronic acid in situ, ready for subsequent reaction.[2][8][10]

Synthesis and Purification Protocol

The synthesis of phenylboronic acid MIDA ester is a straightforward condensation reaction. The key to achieving a high yield is the effective removal of water to drive the reaction equilibrium towards the product.

Diagram 2: Synthesis of Phenylboronic Acid MIDA Ester

Caption: Workflow for Suzuki-Miyaura Iterative Cross-Coupling.

This powerful strategy has been used in the total synthesis of numerous complex natural products and other valuable small molecules. [7][11]

Safety, Handling, and Storage

While MIDA boronates are valued for their stability, proper laboratory safety protocols must be observed.

-

Hazard Classification: Phenylboronic acid MIDA ester is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). [5][6]The GHS signal word is "Danger" with the hazard statement H301 (Toxic if swallowed). [5][6]* Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, gloves, and a lab coat. When handling the powder, work in a well-ventilated area or a fume hood to avoid inhalation.

-

Handling: Avoid contact with skin and eyes. In case of accidental ingestion, seek immediate medical attention. [5][6]* Storage: Store in a tightly sealed container in a cool, dry place. As noted, it is stable on the benchtop under ambient conditions. [8]

Conclusion

Phenylboronic acid MIDA ester is far more than a simple derivative of phenylboronic acid. With a molecular weight of 233.03 g/mol , its true value lies in the exceptional stability and controlled reactivity imparted by the MIDA ligand. This reagent has transformed the landscape of complex molecule synthesis by enabling robust, multi-step pathways and pioneering the field of iterative cross-coupling. Its compatibility with standard purification techniques and remarkable benchtop stability make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its properties, synthesis, and handling is key to successfully leveraging its full potential in the development of novel chemical entities.

References

- Sigma-Aldrich. Phenylboronic acid MIDA ester 95%.

- Sigma-Aldrich. Phenylboronic acid MIDA ester 95%.

- Yadav, M. R., et al. Recent advances in the synthesis and reactivity of MIDA boronates.

- Knapp, D. M., Gillis, E. P., & Burke, M. D. A General Solution for Unstable Boronic Acids: Aryl-, Alkenyl-, and Alkylboronic Acid MIDA Esters. Organic Syntheses.

- BLDpharm.

- Gillis, E. P., & Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access.

- Matos, K., et al.

- Knapp, D. M., et al.

- Bagley, S. W., et al. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF.

- Nu-Obs.

- SynThink Research Chemicals. 4-Bromo Phenylboronic Acid MIDA Ester.

- Chemstandard.com. 苯硼酸MIDA酯_109674-45-5.

- Li, J., et al.

- Sigma-Aldrich.

- Wikipedia. Phenylboronic acid.

- Zhang, Y., et al. In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. NIH Public Access.

- Valenzuela, S. A., et al.

- Sigma-Aldrich.

- MDPI.

- BLDpharm Insights.

- Sigma-Aldrich.

- PubChem. Phenylboronic Acid.

- ChemicalBook. Phenylboronic acid.

- Valenzuela, S. A., et al.

- Watson, D. A., et al.

- Lee, S. J., et al.

- ResearchGate.

- ChemicalBook. Phenylboronic acid(98-80-6) 1H NMR spectrum.

- Sigma-Aldrich. Phenylboronic acid MIDA ester 95%.

- Parchem. 4-(Hydroxymethyl)phenylboronic acid MIDA ester.

- Royal Society of Chemistry.

- Lavigne, J. J., & Thompson, A. D. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. NIH Public Access.

- Royal Society of Chemistry.

- eScholarship.org. SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE.

Sources

- 1. mdpi-res.com [mdpi-res.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. フェニルボロン酸 MIDA エステル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Phenylboronic acid MIDA ester 95 109737-57-7 [sigmaaldrich.com]

- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

An In-depth Technical Guide to the Stability and Solubility of Dioxazaborocane Compounds

Introduction: The Emergence of Dioxazaborocanes in Drug Development

Dioxazaborocanes, a class of boronic acid adducts formed by the condensation of a boronic acid with a diethanolamine derivative, have garnered increasing interest within the pharmaceutical and materials science sectors.[1][2][3] Initially utilized for the isolation and characterization of boronic acid intermediates, their unique chemical properties are now being exploited in a range of applications, including as alternatives to organotrifluoroborate salts and in the development of dynamic, self-healing materials.[1][2][4][5] The presence of a dative bond between the nitrogen and boron atoms imparts distinct stability and reactivity profiles compared to their parent boronic acids and other boronic esters.[4]

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability and solubility of dioxazaborocane compounds is paramount. These fundamental physicochemical properties are critical determinants of a compound's developability, influencing its shelf-life, formulation, bioavailability, and ultimately, its therapeutic efficacy and safety.[6][7] Poor aqueous solubility can lead to low bioavailability and erratic absorption, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[7] This guide provides a detailed exploration of the factors governing the stability and solubility of dioxazaborocanes, coupled with field-proven experimental protocols for their robust characterization.

I. The Stability of Dioxazaborocane Compounds: A Multifaceted Consideration

The stability of a dioxazaborocane is not an intrinsic, immutable property but rather a dynamic characteristic influenced by a confluence of environmental and structural factors. A thorough stability assessment is crucial to predict a compound's shelf-life, identify potential degradation products, and establish appropriate storage conditions.[8]

Key Factors Influencing Dioxazaborocane Stability

The core of dioxazaborocane stability lies in the equilibrium between the cyclic adduct and its constituent boronic acid and diethanolamine. The robustness of the B-N and B-O bonds is central to maintaining the integrity of the dioxazaborocane ring.

-

pH: The pH of the surrounding medium plays a pivotal role in the hydrolytic stability of dioxazaborocanes.[9] Like other boronic esters, they are susceptible to hydrolysis, a process that is often pH-dependent.[10][11] The rate of hydrolysis can be significantly influenced by the pH of the solution.[9][11] Acidic or basic conditions can catalyze the cleavage of the boronic ester bonds, leading to the release of the free boronic acid and diethanolamine. The stability of dioxazaborocanes often exhibits a bell-shaped pH dependency, with maximum stability achieved when the pKa values of the diethanolamine and the boronic acid are closely matched.[9]

-

Temperature: As with most chemical entities, elevated temperatures can accelerate degradation pathways.[12] Thermal stress can provide the activation energy required to overcome the stability of the dioxazaborocane ring, leading to increased rates of hydrolysis and other decomposition reactions. Therefore, understanding the thermal lability of a dioxazaborocane is essential for defining appropriate storage and handling conditions.[13]

-

Oxidative Stress: Boronic acids and their derivatives are susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide.[14][15][16] This oxidative degradation typically results in the cleavage of the carbon-boron bond to yield an alcohol, an irreversible process that abolishes the unique properties of the boronic acid moiety.[15] The electron density on the boron atom influences its susceptibility to oxidation; diminishing this electron density can enhance oxidative stability.[15][16]

-

Structural Modifications: The substituents on both the boronic acid and the diethanolamine backbone can significantly impact the stability of the resulting dioxazaborocane. Electron-donating or withdrawing groups on the aromatic ring of a phenylboronic acid, for instance, can modulate the Lewis acidity of the boron atom and, consequently, the strength of the intramolecular B-N dative bond.[9] Steric hindrance around the boron center can also influence the rate of hydrolysis.[9]

Experimental Workflow for Stability Assessment

A comprehensive stability testing program is a regulatory requirement and a scientific necessity to ensure the quality and safety of a drug candidate.[8][13]

Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than those it would typically encounter during its shelf-life.[17] These studies are invaluable for:

-

Identifying potential degradation products.

-

Elucidating degradation pathways.

-

Developing and validating stability-indicating analytical methods.

A typical forced degradation protocol for a dioxazaborocane compound would involve subjecting it to the following conditions:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[7] |

| Base Hydrolysis | Dissolve the compound in 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[7] |

| Oxidative Degradation | Dissolve the compound in a solution of a mild oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature for a defined period (e.g., 24 hours).[7] |

| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period (e.g., 48 hours).[7] |

| Photostability | Expose the compound (in solid state and in solution) to a defined light source (e.g., ICH-compliant light cabinet) for a specified duration. |

Analytical Methodology: The primary analytical technique for monitoring stability is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS).[18][19] A stability-indicating HPLC method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of both.

DOT Diagram: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Following forced degradation, long-term stability studies are conducted under recommended storage conditions to determine the drug's shelf-life.[13]

Protocol:

-

Batch Selection: Utilize at least three primary batches of the dioxazaborocane compound.[7]

-

Storage Conditions: Store the batches at the intended long-term storage condition, for example, 25°C ± 2°C / 60% RH ± 5% RH.[7]

-

Testing Frequency: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[7]

-

Analytical Tests: At each time point, perform a comprehensive suite of tests, including assay for the active ingredient, purity (quantification of degradation products), and appearance.[7]

II. The Solubility of Dioxazaborocane Compounds: A Gateway to Bioavailability

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that profoundly impacts a drug's absorption and bioavailability.[6][20] Poor solubility is a major challenge in drug development, often leading to unpredictable in vitro results and insufficient in vivo exposure.[6][21]

Factors Influencing Dioxazaborocane Solubility

The solubility of a dioxazaborocane is governed by the interplay of its solid-state properties and its interactions with the solvent.

-

Solvent Polarity: The choice of solvent is paramount. Dioxazaborocanes, possessing both polar (B-O, B-N, N-H bonds) and potentially non-polar (e.g., aryl groups) moieties, will exhibit varying solubility in a range of solvents from aqueous buffers to organic solvents.

-

pH and Ionization: For dioxazaborocanes with ionizable groups, the pH of the aqueous medium will significantly affect their solubility. The solubility of acidic or basic compounds is typically higher in their ionized state.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the dioxazaborocane will influence its solubility. A higher crystal lattice energy will require more energy to overcome, resulting in lower solubility.

-

Temperature: Generally, the solubility of solids increases with temperature, although exceptions exist.

Experimental Protocols for Solubility Determination

Solubility can be assessed under kinetic or thermodynamic conditions, each providing different but complementary information.[20][21][22]

Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound when rapidly precipitated from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[20][21][22][23][24] It is a valuable tool in early drug discovery for quickly ranking compounds.[20][21]

Protocol (Nephelometric Method):

-

Stock Solution Preparation: Prepare a concentrated stock solution of the dioxazaborocane compound in 100% DMSO (e.g., 10 mM).[7]

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[7][23]

-

Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).[7][23]

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for precipitation.[7][21]

-

Measurement: Measure the light scattering of each well using a nephelometer.[21][23]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.[7]

DOT Diagram: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a more accurate measure for lead optimization and formulation development.[6][20][21][22][25] The most common method is the shake-flask method.[13]

Protocol (Shake-Flask Method):

-

Compound Addition: Add an excess amount of the solid dioxazaborocane compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values).[25]

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.[7][21][25]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[7][21]

-

Quantification: Determine the concentration of the dissolved dioxazaborocane in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[7][21][22]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specific experimental conditions.[7]

Data Presentation: Solubility Data Summary

| Compound ID | Kinetic Solubility (μM) | Thermodynamic Solubility (μg/mL) at pH 7.4 |

| Dioxazaborocane-A | > 200 | 150.5 ± 5.2 |

| Dioxazaborocane-B | 55 | 12.8 ± 1.1 |

| Dioxazaborocane-C | < 10 | 1.5 ± 0.3 |

III. Advanced Characterization Techniques

Beyond the fundamental assessments of stability and solubility, a deeper understanding of dioxazaborocane behavior can be achieved through advanced analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H, ¹¹B, and ¹³C NMR, is an indispensable tool for the structural elucidation of dioxazaborocanes and their degradation products.[26][27][28][29] It can confirm the formation of the dioxazaborocane ring and monitor its cleavage under various stress conditions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the parent compound and identifying the exact mass of any degradation products, thereby aiding in their structural identification.[30]

Conclusion: A Pathway to Optimized Dioxazaborocane Development

The stability and solubility of dioxazaborocane compounds are not merely academic curiosities but are foundational pillars upon which their successful development as therapeutic agents or advanced materials rests. A proactive and systematic approach to characterizing these properties, as outlined in this guide, is essential. By understanding the interplay of factors such as pH, temperature, and molecular structure, and by employing robust experimental protocols, researchers can de-risk their development programs, make informed decisions about candidate selection and formulation, and ultimately unlock the full potential of this promising class of boron-containing compounds.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. 2025. Available from: [Link]

-

Burgoyne, F. Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry Blog. 2011. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

ResearchGate. Tuning the Stability and Kinetics of Dioxazaborocanes. Available from: [Link]

-

Alwsci. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. 2024. Available from: [Link]

-

ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. 2025. Available from: [Link]

-

Royal Society of Chemistry. Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry. 2011. Available from: [Link]

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. 2018. Available from: [Link]

-

ACS Publications. Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties. 2022. Available from: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

-

ResearchGate. Dioxazaborocanes: Old Adducts, New Tricks. 2025. Available from: [Link]

-

ResearchGate. ¹H-NMR spectra of epoxy-amine-dioxazaborocane thermoset D100 after chemical recycling via pinacol methodology. Available from: [Link]

-

ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. 2025. Available from: [Link]

-

ResearchGate. Methods and Protocols for Drug Stability Studies. Available from: [Link]

-

Royal Society of Chemistry. Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation. Polymer Chemistry. Available from: [Link]

-

LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. 2020. Available from: [Link]

-

National Institutes of Health. Internal and External Catalysis in Boronic Ester Networks. 2020. Available from: [Link]

-

ResearchGate. Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d... Available from: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 2017. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. 2022. Available from: [Link]

-

National Institutes of Health. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. 2023. Available from: [Link]

-

Challenges and Opportunities for the Application of Boron Clusters in Drug Design. 2016. Available from: [Link]

-

Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Available from: [Link]

-

National Institutes of Health. Unleashing the Power of Bond Cleavage Chemistry in Living Systems. 2021. Available from: [Link]

-

ResearchGate. Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation. Available from: [Link]

-

PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. 2015. Available from: [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. 2014. Available from: [Link]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

-

Royal Society of Chemistry. 17O NMR studies of boronic acids and their derivatives. 2014. Available from: [Link]

-

MDPI. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. 2022. Available from: [Link]

-

National Institutes of Health. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. 2022. Available from: [Link]

-

PubMed. Development and application of bond cleavage reactions in bioorthogonal chemistry. 2016. Available from: [Link]

-

National Institutes of Health. N[double bond, length as m-dash]N bond cleavage in diazirines by a cyclic diborane(4) compound. 2024. Available from: [Link]

-

ResearchGate. Oxidative instability of boronic acid-installed polycarbonate nanoparticles. Available from: [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available from: [Link]

-

Royal Society of Chemistry. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst. 2019. Available from: [Link]

-

National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. 2021. Available from: [Link]

-

Patsnap Eureka. NMR Spectroscopy Applications in Polymer Analysis. 2025. Available from: [Link]

-

ResearchGate. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. 2025. Available from: [Link]

-

PubMed. Boronic acid with high oxidative stability and utility in biological contexts. 2021. Available from: [Link]

-

ResearchGate. C-C Bond Formation Coupled with C-C Bond Cleavage during Oxidative Upgrading of Glycerol on a Nanoporous BiVO4 Photoanode. Available from: [Link]

-

Royal Society of Chemistry. Photoinduced bond cleavage in CH3ReO3: excited state dynamics. New Journal of Chemistry. 2011. Available from: [Link]

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. evotec.com [evotec.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 14. researchgate.net [researchgate.net]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. waters.com [waters.com]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. enamine.net [enamine.net]

- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 25. In-vitro Thermodynamic Solubility [protocols.io]

- 26. researchgate.net [researchgate.net]

- 27. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]

- 29. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]

- 30. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Biological Activity of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione

A Senior Application Scientist's Synthesis of Current Knowledge and Future Directions

Preamble: From Synthetic Workhorse to Bioactive Candidate

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, more commonly known in synthetic chemistry as phenylboronic acid MIDA ester, has carved a significant niche as a robust and versatile building block.[1][2][3][4] Its defining feature, the N-methyliminodiacetic acid (MIDA) ligand, confers exceptional stability to the boronic acid moiety, rendering it a benchtop-stable, crystalline solid that is amenable to standard purification techniques like silica gel chromatography.[3][4] This stability has made it a cornerstone in iterative cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enabling the controlled and predictable synthesis of complex small molecules.[1][2][3]

While its utility in synthesis is well-established, the biological activities of this specific MIDA boronate are an area of emerging interest. The broader class of boron-containing compounds has yielded several FDA-approved drugs, validating the element's potential in medicinal chemistry.[5] This guide provides a comprehensive technical overview of the known and potential biological activities of this compound, synthesizing data from its precursors, analogous structures, and available preliminary findings. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecule.

Physicochemical Properties and Synthesis

The unique biological activities of any compound are intrinsically linked to its structure and physicochemical properties.

Structural Features

The molecule features a bicyclic structure where the boron atom is tetrahedrally coordinated by two oxygen atoms and one nitrogen atom from the MIDA ligand.[1] This coordination shields the boron's empty p-orbital, significantly enhancing its hydrolytic stability compared to the free phenylboronic acid.[1] The phenyl group at the 2-position provides aromatic character, while the methyl group at the 6-position adds to its steric profile.

Key Physicochemical Identifiers:

Synthesis Protocol: Condensation with MIDA Anhydride

The synthesis of MIDA boronates has been refined to be a straightforward and high-yielding process. The following protocol is adapted from established methods for the condensation of boronic acids with MIDA or its anhydride.

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

Potential as a Vascular Disrupting Agent (VDA)

Research has indicated that a phosphate prodrug salt derived from a phenolic precursor of this compound demonstrated significant efficacy in a murine kidney cancer model (RENCA-luc). [1]This suggests a potential role as a vascular disrupting agent (VDA). VDAs target the established vasculature of tumors, leading to a rapid shutdown of blood supply and subsequent tumor necrosis. [8]This mechanism is distinct from anti-angiogenic agents, which inhibit the formation of new blood vessels.

In Vitro Cytotoxicity Evaluation Protocol (MTT Assay)

To empirically determine the cytotoxic effects of this compound on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data Presentation (Note: The following data is for illustrative purposes, as specific IC₅₀ values for this compound are not currently available in peer-reviewed literature. Researchers should generate this data empirically.)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | Data to be determined |

| MCF-7 | Breast Cancer | Data to be determined |

| A549 | Lung Cancer | Data to be determined |

| HCT116 | Colon Cancer | Data to be determined |

Antimicrobial Activity

Recent findings have highlighted the antimicrobial properties of dioxazaborocane derivatives. [1]This suggests a promising avenue for the development of new anti-infective agents, particularly in an era of growing antibiotic resistance.

Reported Antibacterial Spectrum

Data indicates that this compound possesses activity against both Gram-positive and Gram-negative bacteria. [1]Furthermore, its ability to inhibit biofilm formation is of significant interest, as biofilms are a major contributor to persistent and difficult-to-treat infections. [1] Table 2: Reported Antimicrobial and Anti-biofilm Activity (Source: Benchchem. [1]Note: This data is from a commercial supplier and awaits independent, peer-reviewed verification.)

| Test Organism | Gram Stain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition Concentration (BIC) |

| Staphylococcus aureus (MRSA) | Positive | 5 µg/mL | 3 µg/mL |

| Escherichia coli | Negative | 7 µg/mL | 4 µg/mL |

| Klebsiella pneumoniae | Negative | 6 µg/mL | 5 µg/mL |

Potential Antimicrobial Mechanism of Action

The antibacterial mechanism of boron-containing compounds is often multifaceted. For many benzoxaboroles, a related class of boron heterocycles, the mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS). [9]This enzyme is crucial for protein synthesis. By forming a reversible covalent adduct with the enzyme's active site, the boron compound traps the tRNA, halting protein production and leading to bacterial cell death. Given the structural similarities, it is plausible that this compound could act via a similar mechanism. The phenylboronic acid precursor has also been shown to have dose-dependent antibacterial effects against E. coli and S. aureus. [10][11]

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution for MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Concluding Remarks and Future Outlook

This compound stands at an interesting crossroads. Its identity as a stable, easily handled precursor to phenylboronic acid has cemented its role in synthetic chemistry. The emerging data, however, points towards a new chapter in its scientific story—one with potential therapeutic applications. The reported antimicrobial activity, particularly against resistant strains like MRSA and its anti-biofilm properties, warrants rigorous, peer-reviewed investigation.

The proposed anticancer mechanism via tubulin polymerization inhibition, a hallmark of successful chemotherapeutics, combined with its potential as a vascular disrupting agent, presents a compelling case for its evaluation in various cancer models. The immediate path forward requires the generation of robust, reproducible data in peer-reviewed settings. This includes comprehensive cytotoxicity screening against a panel of cancer cell lines to determine its potency and selectivity, detailed mechanistic studies to confirm tubulin as a direct target, and in vivo efficacy and toxicology studies.

For drug development professionals, the MIDA boronate scaffold offers an attractive starting point. Its inherent stability provides a significant advantage over free boronic acids, potentially leading to improved pharmacokinetic profiles. Future work could also explore the synthesis of derivatives by modifying the phenyl ring to optimize potency and selectivity for either antimicrobial or anticancer applications. This guide serves as a foundational document to catalyze such research, bridging the gap between this molecule's established synthetic utility and its promising biological future.

References

-